Non-Peptide Structure Confers Complete Oral Bioavailability in Rats
BMS 182874 hydrochloride's non-peptide structure is a critical determinant of its pharmacokinetic profile, differentiating it from early peptide-based ETA antagonists. While the peptide antagonist BQ-123 is not orally bioavailable and requires parenteral administration, BMS 182874 demonstrates 100% oral bioavailability in rats [1]. This is despite the fact that in vivo clearance of BMS 182874 approaches 50% of total liver plasma flow; however, the complete bioavailability indicates that first-pass metabolism is negligible [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 100% oral bioavailability |
| Comparator Or Baseline | BQ-123 (Not orally bioavailable; requires i.v. administration) |
| Quantified Difference | 100% for BMS 182874 vs. 0% for BQ-123 |
| Conditions | In vivo study in rats, oral and intravenous administration [1]. |
Why This Matters
Oral bioavailability enables chronic dosing studies and simplifies in vivo experimental protocols, a key procurement advantage over peptide-based ETA antagonists that require continuous infusion.
- [1] Chong S, Chen X, Prueksaritanont T, Wright CE, Pan LY, Desai P, O'Donnell JP, Rodrigues AD. Pharmacokinetics and metabolism of endothelin receptor antagonist: contribution of kidneys in the overall in vivo N-demethylation. Arch Pharm Res. 2003 Jan;26(1):89-94. PMID: 12568365. View Source
